N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Fluorine and Methyl Groups:
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide .
- (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid .
Uniqueness
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the sulfonamide group, in particular, may enhance its stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H21FN2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-4-7-18(25-3)19(10-12)26(23,24)21-9-8-15-13(2)22-17-6-5-14(20)11-16(15)17/h4-7,10-11,21-22H,8-9H2,1-3H3 |
InChI Key |
FBDKASWKFIPWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.